molecular formula C23H19FN2O2S B11448651 N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11448651
M. Wt: 406.5 g/mol
InChI Key: NESWLGJURQEZIS-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. The starting materials may include benzylamine, 2-bromo-1,3-thiazole, and 4-fluorophenylfuran. The reactions may involve:

    Nucleophilic substitution: to introduce the benzyl group.

    Cyclization: to form the thiazole ring.

    Amidation: to attach the propanamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: to accelerate the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors and modulating their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.

Properties

Molecular Formula

C23H19FN2O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C23H19FN2O2S/c24-18-8-6-17(7-9-18)21-12-10-19(28-21)11-13-22(27)26-23-25-15-20(29-23)14-16-4-2-1-3-5-16/h1-10,12,15H,11,13-14H2,(H,25,26,27)

InChI Key

NESWLGJURQEZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCC3=CC=C(O3)C4=CC=C(C=C4)F

Origin of Product

United States

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